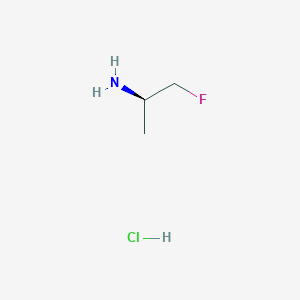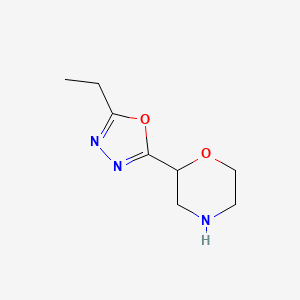
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine
説明
“2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles, including “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine”, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by the FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The synthesis of oxadiazoles involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . The reaction yields can be as high as 94% .科学的研究の応用
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized in various applications, including:
- Anticancer : Oxadiazoles have shown potential in the treatment of cancer .
- Vasodilator : Some oxadiazoles act as vasodilators, helping to widen blood vessels .
- Anticonvulsant : They have been used in the treatment of seizures .
- Antidiabetic : Oxadiazoles have shown potential in the treatment of diabetes .
- Energetic Materials : Oxadiazoles have been used in the creation of high-energy materials .
Morpholines are a class of organic chemical compounds that contain a ring, typically a six-member ring, with four carbon atoms and one oxygen atom and one nitrogen atom . They are used in a wide variety of chemical reactions, particularly in the production of pharmaceuticals.
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized in various applications, including:
- Anticancer : Oxadiazoles have shown potential in the treatment of cancer .
- Vasodilator : Some oxadiazoles act as vasodilators, helping to widen blood vessels .
- Anticonvulsant : They have been used in the treatment of seizures .
- Antidiabetic : Oxadiazoles have shown potential in the treatment of diabetes .
- Energetic Materials : Oxadiazoles have been used in the creation of high-energy materials .
Morpholines are a class of organic chemical compounds that contain a ring, typically a six-member ring, with four carbon atoms and one oxygen atom and one nitrogen atom . They are used in a wide variety of chemical reactions, particularly in the production of pharmaceuticals.
将来の方向性
Oxadiazoles, including “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine”, have shown promising results in various fields such as medicinal chemistry and material science . Future research could focus on exploring their potential in other applications, improving their synthesis methods, and studying their mechanisms of action in more detail.
特性
IUPAC Name |
2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)6-5-9-3-4-12-6/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGOQVMKNGIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)
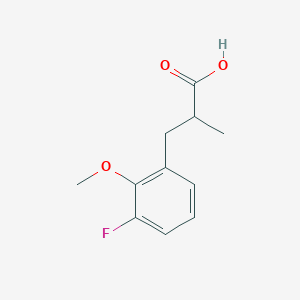
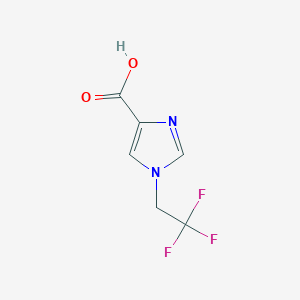
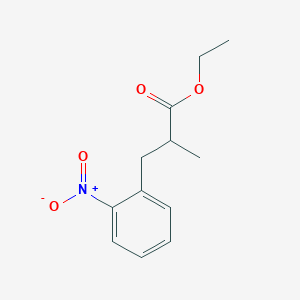
![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
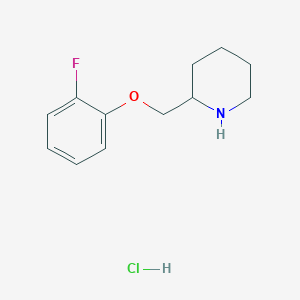
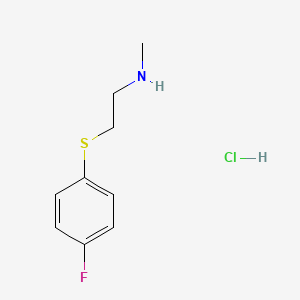
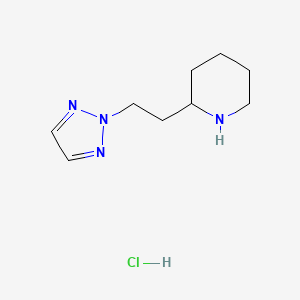
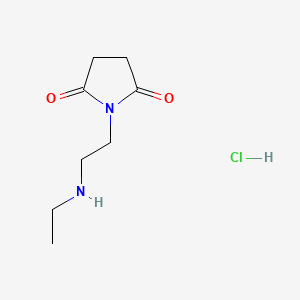
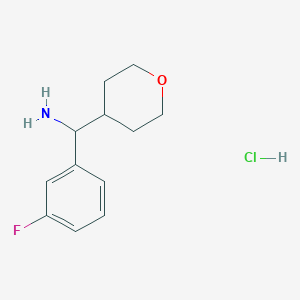
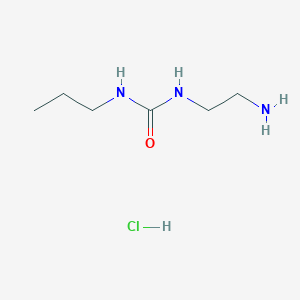
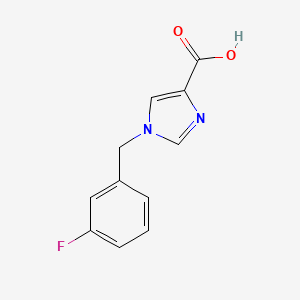
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1449288.png)
